Gefapixant Demonstrates Highest Antitussive Efficacy at ED50 Among Five P2X3 Antagonists
In a systematic review and dose-response model-based network meta-analysis of 16 randomized controlled trials involving 4,904 participants, gefapixant demonstrated the highest antitussive effectiveness at ED50 among five evaluated P2X3 receptor antagonists (gefapixant, sivopixant, eliapixant, camlipixant, and filapixant). The gefapixant regimen demonstrated an ED50 of 90.7 mg/day for cough frequency reduction [1][2].
| Evidence Dimension | 24-hour cough frequency reduction rate at ED50 |
|---|---|
| Target Compound Data | Median reduction 28.1% (95% Credible Interval: 21.0% to 35.6%) |
| Comparator Or Baseline | Sivopixant, eliapixant, camlipixant, filapixant (pooled comparator group; gefapixant ranked highest by SUCRA) |
| Quantified Difference | Gefapixant ranked highest for antitussive effectiveness at ED50; comparative absolute reduction rates for other agents not numerically superior |
| Conditions | Network meta-analysis; dose-response modeling; 24-hour objective cough frequency monitoring (VitaloJAK); primary outcome reduction rate; RCTs across refractory/unexplained chronic cough populations |
Why This Matters
Procurement decisions for clinical research or comparator studies require the most efficacious reference compound at its optimal dose; gefapixant's highest-ranked ED50 efficacy establishes it as the benchmark P2X3 antagonist for cough reduction outcomes.
- [1] Kantar A, et al. Benefit-Risk Profile of P2X3 Receptor Antagonists for Treatment of Chronic Cough: Dose-Response Model-Based Network Meta-Analysis. CHEST. 2024;166(5):1124-1140. View Source
- [2] Physicians Weekly. Analyzing Benefit-Risk Profiles of P2X3 Receptor Antagonists for Treatment of Chronic Cough. August 23, 2024. Gefapixant ED50 90.7 mg/day, median reduction 28.1% (95% CrI 21.0-35.6%). View Source
